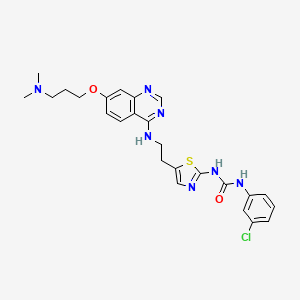
Lurasidone D8 Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lurasidone D8 Hydrochloride is the deuterium labeled Lurasidone, which is an inhibitor of Dopamine D2, 5-HT2A, 5-HT7, 5-HT1A and noradrenaline α2C.
科学的研究の応用
Pharmacokinetic and Pharmacodynamic Properties
Lurasidone hydrochloride, including its D8 form, is known for its high binding affinity for various receptors, such as dopamine D2, serotonin 5-HT2A, 5-HT7, 5-HT1A, and noradrenaline α2C receptors. Its unique pharmacological profile, which includes potent effects predictive of antipsychotic activity and the potential for minimal extrapyramidal side effects, has been extensively studied (Ishibashi et al., 2010). Lurasidone's pharmacokinetics, such as its peak plasma concentrations, elimination half-life, and dose proportionality, have also been a significant focus of research (Greenberg & Citrome, 2017).
Solubility and Dissolution Studies
Studies have focused on the solubility and dissolution of lurasidone hydrochloride, addressing challenges like its low solubility and the gelation of its amorphous form. Approaches such as amorphization and the use of adsorbate techniques have been explored to improve its solubility and dissolution rate, which are critical for its bioavailability (Qian et al., 2017), (Lu et al., 2016).
Complexation and Formulation Techniques
The development of complexes and formulation techniques like solid dispersion adsorbate and coamorphous systems have been investigated to enhance the dissolution and stability of lurasidone hydrochloride. These studies aim to improve the drug's pharmacokinetic properties and its efficacy in clinical use (Londhe et al., 2018), (Heng et al., 2019).
Clinical Efficacy in Psychotic and Mood Disorders
Clinical studies have been conducted to assess the efficacy and safety of lurasidone in treating schizophrenia and mood disorders. These studies highlight its potential benefits in cognitive functions and its tolerability profile, making it a candidate for treating various psychiatric conditions (Pompili et al., 2018), (Meyer et al., 2009).
Preclinical Studies and Receptor Affinity
Preclinical studies on lurasidone have focused on its receptor binding profiles and its effects on animal models, particularly regarding its impact on learning and memory. These studies contribute to understanding the drug's mechanism of action and potential therapeutic applications in cognitive impairments associated with psychiatric disorders (Ishiyama et al., 2007).
特性
分子式 |
C28H29D8ClN4O2S |
|---|---|
分子量 |
537.19 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




